molecular formula C11H12O3S B14169205 methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate CAS No. 184377-59-1

methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate

Cat. No.: B14169205
CAS No.: 184377-59-1
M. Wt: 224.28 g/mol
InChI Key: KPTMWEXKNADVTD-BQYQJAHWSA-N
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Description

Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate is an organic compound characterized by the presence of a sulfinyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate typically involves the reaction of 4-methylthiophenol with methyl acrylate under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-ethylphenyl)sulfinylprop-2-enoate
  • Methyl (E)-3-(4-methoxyphenyl)sulfinylprop-2-enoate
  • Methyl (E)-3-(4-chlorophenyl)sulfinylprop-2-enoate

Uniqueness

Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

184377-59-1

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate

InChI

InChI=1S/C11H12O3S/c1-9-3-5-10(6-4-9)15(13)8-7-11(12)14-2/h3-8H,1-2H3/b8-7+

InChI Key

KPTMWEXKNADVTD-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)/C=C/C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C=CC(=O)OC

Origin of Product

United States

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